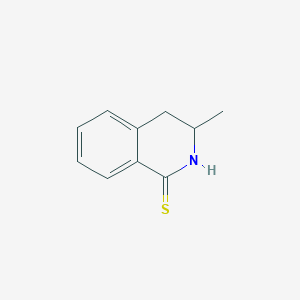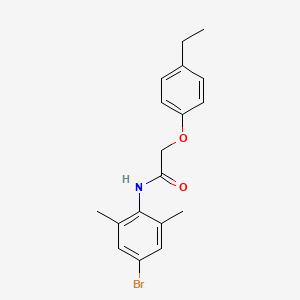![molecular formula C16H23F3N4O B6004541 N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea targets BTK, which is a non-receptor tyrosine kinase that plays a critical role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and aberrant BCR signaling has been implicated in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea blocks BCR signaling and induces apoptosis in B-cells, leading to the regression of tumors and the suppression of autoimmune and inflammatory responses.
Biochemical and Physiological Effects
N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been well-tolerated and has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also demonstrated dose-dependent inhibition of BCR signaling and induction of apoptosis in B-cells, leading to tumor regression in preclinical models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, the limitations of using N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea include its potential toxicity and the need for further studies to determine its efficacy and safety in clinical trials.
Orientations Futures
For research on N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additional studies are needed to determine the optimal dosing and treatment regimens for N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, as well as its potential for combination therapy with other drugs. Furthermore, the development of biomarkers to predict response to N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea could improve patient selection and treatment outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and immunomodulatory effects of N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea could lead to the development of new therapeutic strategies for B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea involves several steps, including the reaction of 2-(trifluoromethyl)aniline with ethyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then reacted with 4-ethylpiperazine to yield N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea. The synthesis of N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression. N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N4O/c1-2-22-9-11-23(12-10-22)8-7-20-15(24)21-14-6-4-3-5-13(14)16(17,18)19/h3-6H,2,7-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMOOSSGCMSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Ethylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6004482.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

